
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
作用機序
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. In addition, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to modulate the immune response, potentially enhancing the anti-tumor activity of the immune system.
実験室実験の利点と制限
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and its role in cancer. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has shown efficacy in preclinical models, making it a promising candidate for further development as a cancer therapy.
However, there are also limitations to its use in lab experiments. N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has poor solubility, which can affect its bioavailability and efficacy. Additionally, its mechanism of action may not be applicable to all types of cancer, and further research is needed to determine its potential in other cancer types.
将来の方向性
There are several potential future directions for research on N-(1-cyclopropylethyl)-N,4-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate N-(1-cyclopropylethyl)-N,4-dimethylbenzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in clinical settings. Finally, research is needed to determine the potential for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in other types of cancer beyond hematological malignancies.
合成法
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of a key intermediate and subsequent coupling reactions. The final product is obtained through purification and isolation procedures.
科学的研究の応用
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has shown efficacy in various types of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to sensitize cancer cells to other therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-4-6-13(7-5-10)14(16)15(3)11(2)12-8-9-12/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRSDILWGRCHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


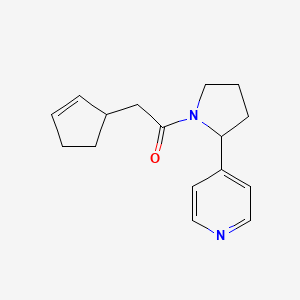
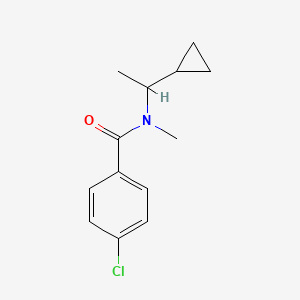
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
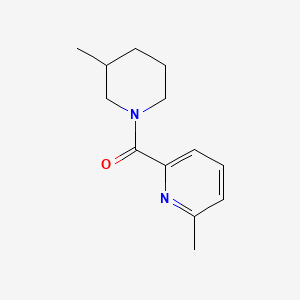
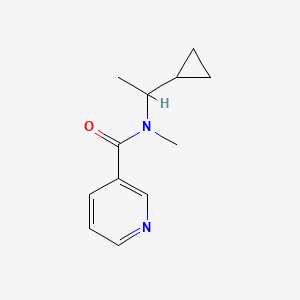
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

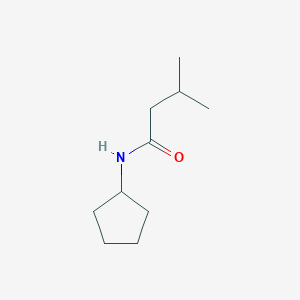
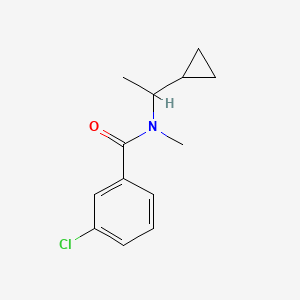
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
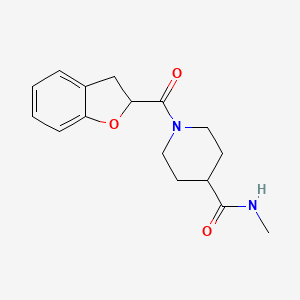
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)